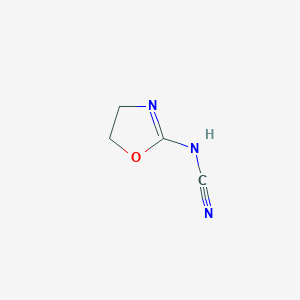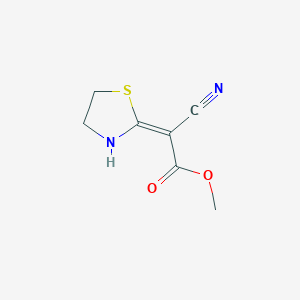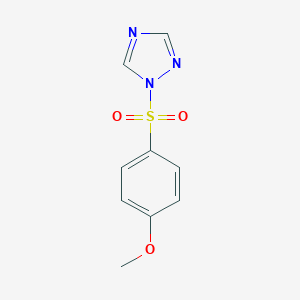![molecular formula C17H19NO4S B230575 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B230575.png)
3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid, also known as BBBA, is a chemical compound that has been widely used in scientific research. This compound is a member of the sulfonamide family and is known for its potential in the field of drug discovery. The purpose of
Mécanisme D'action
The mechanism of action of 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and matrix metalloproteinases. By inhibiting these enzymes, 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid may be able to slow down the progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. Additionally, 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid in lab experiments is its potential as a therapeutic agent for various diseases. It has been shown to have potential as an inhibitor of enzymes involved in the progression of cancer and inflammation. However, one limitation of using 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to study its mechanism of action in more detail. Additionally, future studies could focus on improving the solubility of 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid to make it more practical for use in lab experiments.
Méthodes De Synthèse
The synthesis of 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid involves the reaction of 4-nitrobenzenesulfonamide with 2-bromo-1-butene in the presence of a palladium catalyst. The intermediate product is then reduced using hydrogen gas and a palladium catalyst, followed by the addition of 3-aminobenzoic acid. The resulting product is 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid, which can be purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid has been widely used in scientific research, particularly in the field of drug discovery. It has been shown to have potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid has been studied for its ability to inhibit the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases, which are involved in the progression of cancer and inflammation.
Propriétés
Formule moléculaire |
C17H19NO4S |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
3-[(4-butan-2-ylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-3-12(2)13-7-9-16(10-8-13)23(21,22)18-15-6-4-5-14(11-15)17(19)20/h4-12,18H,3H2,1-2H3,(H,19,20) |
Clé InChI |
GHEZAYNWZVGJCG-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(E)-Phenacylidene]thiazolidine](/img/structure/B230495.png)
![2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230501.png)





![2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid](/img/structure/B230519.png)


![1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B230544.png)
![1-[(2,4-dichlorophenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B230619.png)
